molecular formula C23H26N4O4S B11590454 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B11590454
M. Wt: 454.5 g/mol
InChI Key: LBLUTOJRCJFKCR-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a pyrimidine ring and a phenoxyacetamide moiety, contributes to its distinctive properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4,6-dimethylpyrimidine-2-amine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylacetic acid to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting enzymes involved in critical metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and disrupting folate synthesis. This leads to the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide stands out due to its unique combination of a pyrimidine ring and a phenoxyacetamide moiety. This structural arrangement imparts distinct physicochemical properties and enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C23H26N4O4S/c1-14-10-15(2)18(5)21(11-14)31-13-22(28)26-19-6-8-20(9-7-19)32(29,30)27-23-24-16(3)12-17(4)25-23/h6-12H,13H2,1-5H3,(H,26,28)(H,24,25,27)

InChI Key

LBLUTOJRCJFKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C)C

Origin of Product

United States

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